molecular formula C9H13BrN2O2S B597888 5-bromo-N-butylpyridine-3-sulfonamide CAS No. 1247159-23-4

5-bromo-N-butylpyridine-3-sulfonamide

Cat. No.: B597888
CAS No.: 1247159-23-4
M. Wt: 293.179
InChI Key: DSFKLYZIIOSOQV-UHFFFAOYSA-N
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Description

5-Bromo-N-butylpyridine-3-sulfonamide is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Pyridine-3-sulfonamide derivatives are an important class of compounds in medicinal chemistry with a wide spectrum of documented biological activities. These compounds are recognized as key scaffolds in the development of novel therapeutic agents, particularly as enzyme inhibitors. Specifically, pyridine-3-sulfonamide derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) and phosphatidylinositol 4-kinase (PI4K), making them valuable tools in oncology and virology research . Some derivatives have demonstrated nanomolar activity against PI3Kα, a key target in cancer cell signaling pathways . Furthermore, the sulfonamide functional group is a classic pharmacophore known to exhibit antibacterial properties by acting as a competitive antagonist in the folic acid synthesis pathway of bacteria . The structural features of this compound—including the bromo-substituent, which offers a potential site for further chemical modification via cross-coupling reactions, and the alkyl sulfonamide group—make it a versatile intermediate for synthetic chemistry . Researchers can utilize this building block to generate a diverse array of derivatives for structure-activity relationship (SAR) studies, drug discovery programs, and biochemical probing.

Properties

IUPAC Name

5-bromo-2-butylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-2-3-4-8-9(15(11,13)14)5-7(10)6-12-8/h5-6H,2-4H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFKLYZIIOSOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=C(C=N1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Pyridine-3-sulfonyl Chloride with Butylamine

A direct method involves reacting pyridine-3-sulfonyl chloride with butylamine to form the sulfonamide bond. This approach, adapted from enantioselective syntheses of analogous compounds, proceeds under mild conditions. For example, R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized by treating 5-bromo-2-chloropyridine-3-sulfonyl chloride with chiral amines in dichloromethane at 0–25°C. By substituting 1-phenylethylamine with butylamine, the target compound can be obtained.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran

  • Temperature: 0–25°C

  • Yield: ~80–90% (extrapolated from similar reactions)

Bromination of N-Butylpyridine-3-sulfonamide

Alternatively, bromination of pre-formed N-butylpyridine-3-sulfonamide introduces the bromine substituent at position 5. This method leverages the meta-directing effect of the sulfonamide group, ensuring regioselective bromination. A patent describing the synthesis of 5-bromo-1,2,3-trichlorobenzene highlights the use of brominating agents like N-bromosuccinimide (NBS) in polar solvents. Applied to pyridine systems, this strategy could involve:

  • Sulfonation of pyridine to form pyridine-3-sulfonic acid.

  • Conversion to the sulfonyl chloride using phosphorus pentachloride.

  • Amidation with butylamine.

  • Bromination with NBS or elemental bromine.

Challenges:

  • Competing ortho/para bromination without directing groups.

  • Side reactions due to the electron-withdrawing sulfonamide group.

Continuous Flow Multistep Synthesis

Adaptation of Magnesium–Halogen Exchange

A continuous flow process developed for 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide offers a scalable template. The three-step sequence includes:

  • Magnesium–halogen exchange : 3,5-dibromopyridine reacts with iPrMgCl·LiCl to form a magnesiated intermediate.

  • Sulfonylation : Quenching with sulfuryl chloride (SO₂Cl₂) yields pyridine-3-sulfonyl chloride.

  • Amidation : Reaction with butylamine in a telescoped flow reactor.

Advantages Over Batch Methods:

  • Mitigates exotherms and intermediate degradation.

  • Achieves 76 kg scale production with >95% purity.

Modifications for N-Butyl Variant:

  • Substitute tert-butylamine with butylamine.

  • Optimize residence time and temperature for amidation.

Bromination-Coupled Sulfonamide Formation

Sequential Halogenation and Sulfonation

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityChallenges
SulfonylationSulfonyl chloride + amine80–90ModerateSulfonyl chloride stability
Continuous FlowMg exchange → SO₂Cl₂ → amine85–95HighEquipment complexity
Bromination-CoupledBromination → sulfonation → amide70–80LowMulti-step purification

Optimization and Industrial Feasibility

Solvent and Catalyst Selection

  • Solvents : Tetrahydrofuran (THF) and dichloromethane are preferred for sulfonylation due to their inertness and solubility profiles.

  • Catalysts : Copper(I) chloride aids in halogen exchange reactions, as seen in trichlorobenzene syntheses.

Purity Control Strategies

  • In-line Analytics : ReactIR monitoring under batch conditions ensures real-time tracking of magnesium–bromine exchange and sulfonylation.

  • Crystallization : Chilled water precipitates crude products, followed by recrystallization from ethanol/water mixtures .

Mechanism of Action

The mechanism of action of 5-bromo-N-butylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and butyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and selectivity for target molecules .

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemistry Matters : Enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide show a 2.5-fold difference in IC50 values, emphasizing the need for chiral synthesis in drug development .
  • Substituent Trade-offs : Fluorine and methoxy groups improve target affinity but may require formulation adjustments to address solubility limitations.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-bromo-N-butylpyridine-3-sulfonamide to improve yield and purity?

  • Methodology : The synthesis typically involves coupling 5-bromopyridine-3-amine with a sulfonyl chloride derivative (e.g., butylsulfonyl chloride) in the presence of a base like triethylamine or pyridine. To optimize yield:

  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to identify optimal reaction times (typically 12–24 hours at room temperature).
  • Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
    • Data : In analogous sulfonamide syntheses, yields of 70–85% are achievable under controlled conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., pyridine ring protons at δ 8.1–8.5 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~333 for C₉H₁₂BrN₂O₂S).
  • IR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of sulfonamide derivatives like this compound?

  • Methodology :

  • Synthesize enantiomers via chiral auxiliaries or resolution techniques (e.g., chiral HPLC).
  • Evaluate activity using kinase inhibition assays (e.g., PI3Kα IC₅₀ measurements) and compare enantiomer potencies.
    • Case Study : For a related bromopyridine sulfonamide, the R-isomer showed 2.5× higher PI3Kα inhibition (IC₅₀ = 1.08 μM) than the S-isomer (IC₅₀ = 2.69 μM) due to steric compatibility in the ATP-binding pocket .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide analogs?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variability in kinase assays) while controlling for assay conditions (pH, temperature).
  • Structural Validation : Use X-ray crystallography to confirm binding modes and rule out off-target effects.
  • Reproducibility Checks : Validate results using orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. How can computational methods predict regioselectivity in sulfonamide derivatization reactions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify kinetically favored pathways.
  • Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on binding affinity.
    • Example : Electron-withdrawing groups (e.g., Br at C5) enhance electrophilicity at the pyridine N, directing sulfonamide formation at C3 .

Experimental Design & Optimization

Q. What reaction conditions minimize byproducts during N-butylsulfonamide coupling?

  • Methodology :

  • Maintain stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) to drive the reaction to completion.
  • Use scavengers (e.g., molecular sieves) to absorb HCl byproducts and prevent side reactions.
  • Optimize temperature: Lower temperatures (0–5°C) reduce hydrolysis but may slow kinetics; room temperature balances yield and time .

Q. How do solvent polarity and additives influence sulfonamide crystallization?

  • Methodology :

  • Screen solvents (e.g., ethanol, acetonitrile) for solubility and nucleation properties.
  • Additives like seed crystals or ionic liquids can enhance crystal lattice stability.
    • Data : Polar aprotic solvents (DMF, DMSO) improve solubility, while antisolvents (water) induce crystallization .

Key Recommendations for Researchers

  • Prioritize chiral resolution early in studies involving sulfonamide derivatives to avoid confounding stereochemical effects.
  • Cross-validate biological data with structural analyses (XRD, docking) to resolve mechanistic ambiguities.
  • Use PubChem and EPA DSSTox for authoritative physicochemical data, avoiding non-peer-reviewed platforms .

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